Napyradiomycin A1

Content Navigation

Napyradiomycin A1 is the only napyradiomycin accessible via total synthesis, overcoming the low yields and impurities of fermentation-derived analogs. It serves as a critical reference standard for antibacterial screening and a specific mitochondrial complex inhibitor.

- Antibacterial: MIC 1-2 μg/mL against S. aureus, comparable to ampicillin.

- Mitochondrial probe: Inhibits Complex I (IC50 20 μM) and Complex II (IC50 9.7 μM).

- Synthetic accessibility: Enantioselective total synthesis ensures high purity and batch consistency.

- Supply chain: In stock for immediate global delivery.

CAS Number

Product Name

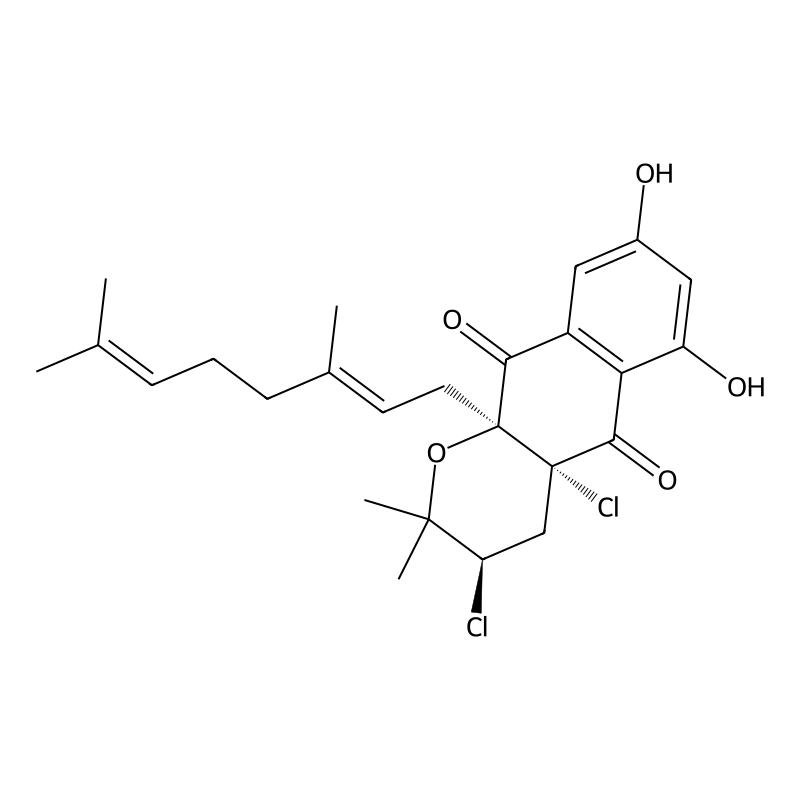

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Napyradiomycin A1 has been reported in Streptomyces, Streptomyces aculeolatus, and other organisms with data available.

from culture broth Chainia rubra MG802-AF1; structure given in first source

Purity

Package Size

Napyradiomycin A1 (CAS 103106-24-7) is a prototypical Type A halogenated meroterpenoid and semi-naphthoquinone originally isolated from Streptomyces species [1]. As a highly functionalized secondary metabolite, it is characterized by an uncyclized prenyl side chain, differentiating it from Type B and C analogs. In industrial and academic research, it serves as a critical baseline compound due to its potent Gram-positive antibacterial activity, non-steroidal estrogen receptor antagonism, and specific inhibition of mitochondrial complexes. Crucially for procurement and scale-up, Napyradiomycin A1 stands out as the most synthetically tractable member of its class, making it a highly practical starting material or benchmark for developing novel anti-infective agents without the inherent variability of crude fermentation extracts [2].

Research Fit

Substituting Napyradiomycin A1 with crude Streptomyces extracts or closely related analogs (such as Napyradiomycin B1 or C1) introduces severe processability and reproducibility bottlenecks. While B-type and C-type napyradiomycins possess cyclized side chains that may offer niche potency advantages, they remain chemically intractable and rely entirely on complex, low-yield fermentation or chemoenzymatic cascades [1]. In contrast, Napyradiomycin A1 is the only member of the >40-compound class that has been successfully produced via enantioselective total chemical synthesis [1]. This synthetic accessibility allows buyers to procure A1 with higher purity and batch-to-batch consistency, avoiding the biological impurities and scale-up limitations that plague other napyradiomycins. Furthermore, substituting A1 with standard beta-lactam antibiotics fails in mechanistic assays, as standard antibiotics lack A1's secondary abilities to inhibit gastric H,K-ATPase and act as a non-steroidal estrogen-receptor antagonist [2].

Substitution Risk

References

- [1] Sparks, T. C., et al. "Enantioselective Synthesis of Azamerone." Journal of the American Chemical Society, 141(4), 1568–1572 (2019).

- [2] Hori, Y., et al. "Napyradiomycins A and B1: Non-steroidal estrogen-receptor antagonists produced by a Streptomyces." J. Antibiot. (Tokyo) 46(12), 1890-1893 (1993).

Synthetic Accessibility

Among the more than 40 identified members of the napyradiomycin class, Napyradiomycin A1 is highly suited for scalable procurement due to its validated chemical tractability. While related analogs require complex biological isolation, A1 has successfully succumbed to enantioselective total chemical synthesis [1]. This distinction eliminates the dependency on Streptomyces fermentation, ensuring that A1 can be procured or synthesized with strict stereochemical control and high reproducibility.

| Evidence Dimension | Availability of Total Chemical Synthesis |

| Target Compound Data | Napyradiomycin A1 (Enantioselective total synthesis established) |

| Comparator Or Baseline | Napyradiomycin B1 and >40 analogs (No chemical total synthesis achieved; strictly reliant on fermentation/enzymatic methods) |

| Quantified Difference | 100% synthetic accessibility vs 0% for analogs |

| Conditions | Chemical synthesis vs biological isolation workflows |

Buyers requiring high-purity, batch-consistent meroterpenoids for downstream development must select A1 to avoid the low yields and impurities of fermentation-derived analogs.

Gram-Positive Antibacterial Activity

Napyradiomycin A1 provides a highly effective, commercially relevant benchmark for Gram-positive antibacterial assays. In comparative in vitro studies against Staphylococcus aureus ATCC 29213, A1 demonstrated a Minimum Inhibitory Concentration (MIC) of 1–2 μg/mL [1]. This performance is quantitatively equivalent to the mainstream standard-of-care antibiotic ampicillin, validating A1's utility as a robust positive control or lead compound in novel antibiotic screening programs.

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. aureus |

| Target Compound Data | Napyradiomycin A1 (1–2 μg/mL) |

| Comparator Or Baseline | Ampicillin (1–2 μg/mL) |

| Quantified Difference | Comparable potency (1x ratio) |

| Conditions | In vitro broth microdilution assay against S. aureus ATCC 29213 |

Validates the compound as a reliable, highly potent reference standard for antimicrobial drug discovery targeting resistant Gram-positive strains.

Mitochondrial Complex I & II Inhibition

Beyond its antimicrobial properties, Napyradiomycin A1 provides targeted utility for specialized metabolic and mitochondrial assays. It acts as a potent inhibitor of mitochondrial succinate:ubiquinone oxidoreductase (Complex II) with an IC50 of 9.7 μM, and NADH:ubiquinone oxidoreductase (Complex I) with an IC50 of 20 μM [1]. Standard antimicrobial comparators do not exhibit this specific dual-target mitochondrial inhibition, making A1 an effective tool for uncoupling cellular respiration in bovine heart homogenate models.

| Evidence Dimension | IC50 for Mitochondrial Complex II Inhibition |

| Target Compound Data | Napyradiomycin A1 (9.7 μM) |

| Comparator Or Baseline | Standard beta-lactam antibiotics (No significant Complex II inhibition) |

| Quantified Difference | Highly specific mechanistic targeting |

| Conditions | Bovine heart homogenate assay |

Essential for researchers procuring compounds specifically for mitochondrial toxicity screening or metabolic uncoupling studies.

Endothelial Proliferation Inhibition

For oncology and vascular research procurement, Napyradiomycin A1 offers quantified antiangiogenic properties. In human umbilical vein endothelial cell (HUVEC) models, treatment with A1 suppressed cell growth over 72 hours with a calculated GI50 of 27.6 μM [1]. Crucially, the compound modulates cell permeability and inhibits proliferation without primarily inducing apoptotic cell death, differentiating its mechanism from broad-spectrum cytotoxic agents.

| Evidence Dimension | Growth Inhibition (GI50) of Endothelial Cells |

| Target Compound Data | Napyradiomycin A1 (27.6 μM) |

| Comparator Or Baseline | Untreated HUVEC control (100% proliferation) |

| Quantified Difference | 50% growth inhibition at 27.6 μM |

| Conditions | HUVEC proliferation assay monitored over 72 hours |

Provides a precise, quantified baseline for utilizing this compound in vascular modulation and antiangiogenic drug development.

Meroterpenoid Synthesis Precursor

Because Napyradiomycin A1 is the only class member with an established enantioselective total synthesis route, it is a highly practical choice for synthetic chemists developing more highly oxidized, densely functionalized napyradiomycins[1]. It serves as a reliable, scalable structural template, avoiding the unpredictable yields of biological extraction.

Gram-Positive Antibacterial Control

With an established MIC of 1–2 μg/mL against S. aureus (comparable to ampicillin), Napyradiomycin A1 is ideally suited as a reference standard in high-throughput screening assays targeting standard and resistant Gram-positive pathogens [2].

Mitochondrial Respiration Probe

Due to its quantified IC50 values against mitochondrial Complex I (20 μM) and Complex II (9.7 μM), Napyradiomycin A1 is highly recommended for procurement by metabolic researchers [3]. It functions as a precise chemical probe in specialized in vitro systems to study oxidative phosphorylation and mitochondrial toxicity.

Application Fit Matrix

References

- [1] Sparks, T. C., et al. "Enantioselective Synthesis of Azamerone." Journal of the American Chemical Society, 141(4), 1568–1572 (2019).

- [2] Wu, Z., et al. "Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428." Marine Drugs, 11(6), 2113–2125 (2013).

- [3] Yamamoto, K., et al. "Napyradiomycin A1, an inhibitor of mitochondrial complexes I and II." J. Antibiot. (Tokyo) 65(4), 211-214 (2012).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types